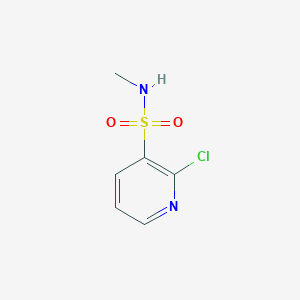

2-chloro-N-methylpyridine-3-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-methylpyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c1-8-12(10,11)5-3-2-4-9-6(5)7/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXPOXFGONQEPTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(N=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Chloro N Methylpyridine 3 Sulfonamide

Established Synthetic Pathways to 2-chloro-N-methylpyridine-3-sulfonamide and Analogues

The traditional synthesis of this compound and related derivatives hinges on the formation of a crucial intermediate, 2-chloropyridine-3-sulfonyl chloride, followed by an amidation reaction.

Synthesis via Pyridine (B92270) Sulfonyl Chloride Intermediates

The cornerstone of many synthetic routes to pyridine-3-sulfonamides is the preparation of the corresponding sulfonyl chloride. For this compound, the key intermediate is 2-chloropyridine-3-sulfonyl chloride. Several methods have been reported for the synthesis of this intermediate, often starting from readily available pyridine derivatives.

One common approach involves the direct chlorosulfonation of 2-chloropyridine (B119429) using chlorosulfonic acid. This reaction introduces a sulfonyl chloride group onto the pyridine ring. Another route begins with 3-amino-2-chloropyridine (B31603), which undergoes a diazotization reaction followed by a sulfo-de-diazoniation in the presence of sulfur dioxide and a copper catalyst to yield the sulfonyl chloride.

A summary of common starting materials and reagents for the synthesis of pyridine sulfonyl chloride intermediates is presented in Table 1.

| Starting Material | Key Reagents | Intermediate Product |

|---|---|---|

| 2-Chloropyridine | Chlorosulfonic acid | 2-Chloropyridine-3-sulfonyl chloride |

| 3-Amino-2-chloropyridine | 1. Sodium nitrite, HCl (diazotization) 2. Sulfur dioxide, Copper catalyst | 2-Chloropyridine-3-sulfonyl chloride |

| Pyridine-3-sulfonic acid | Chlorinating agent (e.g., thionyl chloride, phosphorus pentachloride) | Pyridine-3-sulfonyl chloride |

Amidation Reactions with Substituted Amines (e.g., methylamine)

Once the 2-chloropyridine-3-sulfonyl chloride intermediate is obtained, the final step in the synthesis of this compound is the amidation reaction. This involves the reaction of the sulfonyl chloride with a primary or secondary amine, in this case, methylamine (B109427).

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. Common bases used for this purpose include triethylamine, pyridine, or an excess of the amine reactant itself. The choice of solvent can vary, with dichloromethane, chloroform, or tetrahydrofuran (B95107) being frequently employed. The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating.

The general reaction is as follows:

2-chloropyridine-3-sulfonyl chloride + CH₃NH₂ → this compound + HCl

The selection of the amine determines the final N-substituted sulfonamide derivative. For the synthesis of this compound, methylamine is the required reagent.

Multistep Synthetic Routes for Pyridine-3-sulfonamide (B1584339) Derivatives

In addition to the direct approaches, multistep synthetic routes have been developed to access a variety of pyridine-3-sulfonamide derivatives. These routes often involve the construction of the substituted pyridine ring system prior to the introduction of the sulfonamide group. For instance, a substituted pyridine can be synthesized through a series of reactions, and then subjected to sulfonation and amidation as described above. These multi-step sequences allow for greater diversity in the final products, enabling the synthesis of a wide range of analogues with different substitution patterns on the pyridine ring.

Emerging and Green Synthetic Strategies Applicable to Sulfonamide Formation

In recent years, there has been a significant drive towards the development of more sustainable and efficient methods for chemical synthesis. This has led to the emergence of new strategies for sulfonamide formation that offer advantages over traditional methods in terms of atom economy, reduced waste, and milder reaction conditions.

S-N Bond Construction Methods, Including Oxidative Coupling of Thiols and Amines

A promising green approach to sulfonamide synthesis involves the direct oxidative coupling of thiols and amines. rsc.orgsemanticscholar.orgrsc.org This method bypasses the need for the pre-formation of sulfonyl chlorides, thereby avoiding the use of harsh chlorinating agents. In this strategy, a thiol is oxidized in the presence of an amine to directly form the S-N bond of the sulfonamide.

Various oxidizing agents and catalytic systems have been developed for this transformation. These can include metal-based catalysts or metal-free oxidative systems. thieme-connect.com This approach is considered more environmentally friendly as it often uses safer reagents and generates less hazardous waste. While not yet widely reported specifically for this compound, this methodology holds significant potential for its synthesis from 2-chloropyridine-3-thiol (B8226140) and methylamine.

A conceptual comparison of the traditional and oxidative coupling routes is shown in Table 2.

| Aspect | Traditional Method (via Sulfonyl Chloride) | Emerging Method (Oxidative Coupling) |

|---|---|---|

| Starting Materials | Pyridine derivative, Chlorinating agent, Amine | Thiol, Amine, Oxidant |

| Key Intermediate | Sulfonyl chloride | Direct S-N bond formation |

| Byproducts | HCl, Salts | Reduced form of the oxidant, Water |

| Environmental Considerations | Use of corrosive and hazardous reagents | Potentially milder and greener conditions |

C-N Cross-Coupling Methodologies for Sulfonamides

Transition-metal-catalyzed C-N cross-coupling reactions have revolutionized the synthesis of many nitrogen-containing compounds, and their application to sulfonamide synthesis is an active area of research. bohrium.comacs.org These methods typically involve the coupling of a sulfonamide with an aryl or heteroaryl halide or pseudohalide in the presence of a palladium or copper catalyst.

For the synthesis of this compound, a hypothetical C-N cross-coupling approach could involve the reaction of a pre-formed N-methylsulfonamide with a suitable 2-chloro-3-halopyridine. While this specific transformation may not be the most direct route, the principles of C-N cross-coupling are being broadly applied to construct complex sulfonamide-containing molecules. These methods often exhibit high functional group tolerance and can be used to synthesize a diverse library of compounds for drug discovery and other applications. acs.orgrsc.org

N-H Functionalization and C-H Sulfonamidation Approaches

The construction of the sulfonamide bond is a cornerstone of its synthesis. Modern methodologies have increasingly focused on direct and efficient ways to form this linkage, moving beyond traditional methods.

N-H Functionalization involves the reaction of a sulfonyl chloride with an amine. In the context of this compound, this is the final step in its most common synthesis, where 2-chloropyridine-3-sulfonyl chloride is treated with methylamine.

Recent innovations in sulfonamide synthesis have also explored direct C-H sulfonamidation . These methods create the C-S bond of the sulfonamide group by directly functionalizing a C-H bond on the aromatic ring. Photochemical reactions, for example, have enabled the C-H sulfonamidation of heterocycles like pyrroles under metal-free conditions. rsc.org These reactions often proceed via radical mechanisms, where a sulfonyl radical is generated and adds to the aromatic ring. While not yet specifically detailed for 2-chloropyridine, these C-H activation strategies represent a frontier in simplifying sulfonamide synthesis by avoiding the pre-functionalization of the pyridine ring.

Another advanced approach is the three-component reaction for the metal-free construction of primary sulfonamides, which utilizes aryldiazonium salts, a sulfur dioxide surrogate, and a nitrogen source like sodium azide (B81097). rsc.org

| Method | Description | Key Features |

| N-H Functionalization | Reaction of a sulfonyl chloride (e.g., 2-chloropyridine-3-sulfonyl chloride) with an amine (e.g., methylamine). | Traditional, reliable, final step in synthesis. |

| Photocatalyzed C-H Sulfonamidation | Direct functionalization of a C-H bond on a (hetero)aromatic ring using a sulfonamide reagent under visible light. rsc.org | Metal-free, high atom economy, avoids pre-functionalization. rsc.org |

| Three-Component Synthesis | A one-pot reaction combining an aryl precursor, a sulfur source, and a nitrogen source to build the sulfonamide moiety directly. rsc.org | Convergent, efficient, metal-free options available. rsc.org |

Metal-Catalyzed and Metal-Free Synthetic Innovations

The synthesis of sulfonamides and their precursors has benefited significantly from both metal-catalyzed and metal-free innovations, offering greener and more versatile routes.

Metal-catalyzed methods often employ copper or palladium to facilitate the formation of the crucial C-S or S-N bonds. Copper-catalyzed oxidative coupling between sodium sulfinates and amines provides a convenient alternative to using sulfonyl chlorides. nih.gov Palladium catalysis is instrumental in reactions using sulfur dioxide surrogates, coupling aryl bromides or iodides with a sulfur source and an amine in a one-pot procedure. thieme-connect.comresearchgate.net These methods show broad functional group tolerance and can often be performed on a gram scale. thieme-connect.com

Metal-free synthetic innovations are gaining traction due to their reduced cost and environmental impact. Radical-based strategies are prominent in this area. For instance, a direct three-component reaction of sodium metabisulfite (B1197395), sodium azide, and an aryldiazonium salt allows for the construction of primary sulfonamides without any metal catalyst. rsc.org Furthermore, iodine-based systems have been developed to promote the sulfonylation of amines using N-hydroxy sulfonamides through the oxidative cleavage of an S-N bond, all under metal-free conditions. rsc.org

| Catalysis Type | Example Reaction | Catalyst/Reagent | Advantages |

| Metal-Catalyzed | Oxidative coupling of sodium sulfinates and amines. nih.gov | Copper (Cu) | Avoids sulfonyl chlorides, uses O2 as an oxidant. nih.gov |

| Metal-Catalyzed | Three-component coupling of aryl halides, SO2 surrogate, and amines. thieme-connect.com | Palladium (Pd) | One-pot synthesis from readily available materials. thieme-connect.com |

| Metal-Free | Three-component reaction of aryldiazonium salts, Na2S2O5, and NaN3. rsc.org | None | Avoids metal contamination, uses inexpensive reagents. rsc.org |

| Metal-Free | Sulfonylation of amines with N-hydroxy sulfonamides. rsc.org | Iodine/TBHP | Eco-friendly, mild conditions. rsc.org |

Utilization of Sulfur Dioxide Substitutes as Sulfur Sources

Due to the toxic and difficult-to-handle gaseous nature of sulfur dioxide (SO₂), solid, stable SO₂ surrogates have become indispensable in modern sulfonamide synthesis. d-nb.inforesearchgate.net These reagents safely and efficiently introduce the sulfonyl group into molecules.

The most common surrogates include 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and inorganic sulfites like potassium metabisulfite (K₂S₂O₅) or sodium metabisulfite (Na₂S₂O₅). thieme-connect.comrsc.orgbohrium.com

DABSO is a stable, air-resistant solid that serves as an ideal sulfur source. It can be used in one-pot, three-step syntheses starting from organometallic reagents to generate sulfonyl chlorides in situ, which are then aminated to form sulfonamides. d-nb.info

Inorganic sulfites like K₂S₂O₅ are abundant, inexpensive, and widely used in palladium-catalyzed reactions to couple with aryl halides and amines, providing a direct route to sulfonamides. thieme-connect.comresearchgate.netrsc.org

These surrogates have broadened the scope of sulfonamide synthesis, enabling the creation of diverse structures with high functional group tolerance under safer reaction conditions. thieme-connect.comd-nb.info

| SO₂ Surrogate | Chemical Name | Form | Key Applications in Sulfonamide Synthesis |

| DABSO | 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) | Stable, air-resistant solid | One-pot synthesis from organometallics; copper-catalyzed oxidative coupling with hydrazines and amines. nih.govthieme-connect.com |

| K₂S₂O₅ / Na₂S₂O₅ | Potassium/Sodium Metabisulfite | Abundant, inexpensive inorganic salt | Palladium-catalyzed three-component reactions with aryl halides and amines; metal-free radical reactions. rsc.orgthieme-connect.comresearchgate.net |

Derivatization and Functionalization Reactions of this compound

The structure of this compound offers multiple sites for chemical modification, making it a versatile scaffold for building more complex molecules.

Nucleophilic Substitution Reactions at the 2-Chloro Position of the Pyridine Ring

The chlorine atom at the C2 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SₙAr) . chempanda.comyoutube.com This reactivity is enhanced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the adjacent sulfonamide group. A wide variety of nucleophiles can displace the chloride, allowing for the introduction of diverse functional groups. wikipedia.orgnih.gov

This reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chlorine, forming a temporary, negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of the chloride ion to restore aromaticity. youtube.comresearchgate.net

Examples of Nucleophiles and Resulting Products:

| Nucleophile | Reagent Example | Product Functional Group |

| Amines | Ammonia, primary/secondary amines | 2-Amino-N-methylpyridine-3-sulfonamide derivatives |

| Alcohols/Phenols | Sodium methoxide, sodium phenoxide | 2-Alkoxy/Aryloxy-N-methylpyridine-3-sulfonamide derivatives |

| Thiols | Sodium thiomethoxide | 2-(Methylthio)-N-methylpyridine-3-sulfonamide derivatives |

| Cyanide | Sodium cyanide | 2-Cyano-N-methylpyridine-3-sulfonamide |

Reactions Involving the Sulfonyl Chloride Precursor Moiety

The direct precursor to this compound is 2-chloropyridine-3-sulfonyl chloride . pipzine-chem.com This highly reactive intermediate is central to the synthesis of the final sulfonamide product and its analogues.

It is typically synthesized by reacting 3-amino-2-chloropyridine via diazotization followed by treatment with sulfur dioxide and a copper catalyst, or through direct sulfonation of 2-chloropyridine with chlorosulfonic acid. pipzine-chem.com The sulfonyl chloride group (SO₂Cl) is a powerful electrophile. Its primary reaction is with nucleophiles, most notably amines, to form sulfonamides. researchgate.net

The high reactivity of 2-chloropyridine-3-sulfonyl chloride also makes it sensitive to moisture; it readily hydrolyzes in the presence of water to form the corresponding 2-chloropyridine-3-sulfonic acid. pipzine-chem.com This requires that reactions involving this intermediate be carried out under anhydrous conditions.

| Reactant | Product | Reaction Type |

| Methylamine (CH₃NH₂) | This compound | Sulfonamide formation |

| Ethylamine (CH₃CH₂NH₂) | 2-chloro-N-ethylpyridine-3-sulfonamide | Sulfonamide formation |

| Water (H₂O) | 2-chloropyridine-3-sulfonic acid | Hydrolysis |

| Alcohols (R-OH) | Alkyl 2-chloropyridine-3-sulfonate | Sulfonate ester formation |

Alkylation and Acylation of the Sulfonamide Nitrogen

The sulfonamide group itself contains a nitrogen atom that can undergo further functionalization, specifically alkylation and acylation . After the initial formation of this compound, the N-H bond of a primary sulfonamide (or the N-H bond in the precursor before methylation) is acidic enough to be deprotonated by a suitable base (like sodium hydride, NaH). The resulting anion can then react with an electrophile.

N-Alkylation: The deprotonated sulfonamide can react with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to introduce a second alkyl group on the nitrogen, leading to a tertiary sulfonamide. researchgate.net

N-Acylation: Reaction with acylating agents, such as acyl chlorides or N-acylbenzotriazoles, yields N-acylsulfonamides. researchgate.net This transformation introduces a carbonyl group adjacent to the sulfonamide nitrogen, which can significantly alter the electronic and steric properties of the molecule. researchgate.net

These derivatization reactions provide a powerful tool for fine-tuning the properties of the parent molecule, which is a common strategy in drug discovery and development.

Transition-Metal-Catalyzed Cross-Coupling Strategies for Structural Diversification (e.g., Suzuki Cross-Coupling)

Transition-metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Among these, the Suzuki-Miyaura cross-coupling reaction is a particularly powerful method for the formation of biaryl structures. fluorochem.co.uk This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide or triflate. fluorochem.co.uk

While direct examples of Suzuki cross-coupling on this compound are not extensively documented in publicly available literature, the reactivity of the 2-chloropyridine moiety suggests its potential as a suitable substrate for such transformations. The chlorine atom at the 2-position of the pyridine ring can be displaced by a variety of aryl and heteroaryl groups through a catalytic cycle involving a palladium catalyst. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions. For instance, the use of palladium catalysts with bulky phosphine (B1218219) ligands has been shown to be effective for the Suzuki coupling of less reactive chloroheteroarenes.

The general applicability of Suzuki-Miyaura coupling to chloropyridine derivatives allows for the strategic introduction of a wide range of substituents, thereby enabling the synthesis of a library of novel 2-aryl-N-methylpyridine-3-sulfonamides. A representative example of a Suzuki-Miyaura coupling reaction on a related 2-chloropyridine substrate is presented in the table below.

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 92 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 78 |

This table illustrates typical conditions for the Suzuki-Miyaura cross-coupling of a generic 2-chloropyridine with various arylboronic acids, demonstrating the versatility of this method for structural diversification.

Click Chemistry Approaches for Generating Hybrid Sulfonamide Structures

Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. organic-chemistry.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier example of a click reaction and has been widely adopted for the synthesis of complex molecular architectures, including hybrid molecules in medicinal chemistry. nih.gov

The sulfonamide functional group is a common pharmacophore, and its incorporation into hybrid structures via click chemistry has been a successful strategy in drug discovery. researchgate.netnih.gov This approach can be applied to this compound to generate novel hybrid sulfonamide structures. The general strategy involves the introduction of either an azide or an alkyne functionality onto a molecule, which can then be coupled with a complementary azide- or alkyne-containing fragment.

For the structural modification of this compound, one could envision a two-step process. First, the chlorine atom at the 2-position could be substituted with a nucleophile containing a terminal alkyne or azide group. For example, reaction with sodium azide would introduce the azide functionality, while reaction with a propargylamine (B41283) derivative could install a terminal alkyne. The resulting azide or alkyne derivative of this compound would then be a versatile building block for CuAAC reactions with a variety of complementary alkynes or azides, respectively. This would lead to the formation of a stable 1,2,3-triazole linker, connecting the pyridine sulfonamide core to another molecular fragment.

The table below presents a hypothetical library of hybrid sulfonamide structures that could be generated from an alkyne-functionalized derivative of this compound using the CuAAC reaction.

| Entry | Azide Reactant | Resulting Hybrid Structure Moiety |

|---|---|---|

| 1 | Benzyl azide | Benzyl-triazole |

| 2 | 1-Azido-4-fluorobenzene | (4-Fluorophenyl)-triazole |

| 3 | 2-Azido-N,N-dimethylethanamine | (2-(Dimethylamino)ethyl)-triazole |

This table illustrates the potential for generating diverse hybrid sulfonamide structures by reacting an alkyne-modified this compound with various organic azides via CuAAC.

Computational and Theoretical Chemistry Investigations of 2 Chloro N Methylpyridine 3 Sulfonamide

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical methods are instrumental in elucidating the fundamental nature of a molecule's structure and electron distribution. These calculations provide a detailed picture of the molecule at the atomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net A common approach involves using the B3LYP functional combined with a basis set such as 6-311++G(d,p) to perform geometry optimization. researchgate.netnih.gov This process calculates the lowest energy conformation of the molecule, predicting key structural parameters.

For 2-chloro-N-methylpyridine-3-sulfonamide, DFT calculations would reveal the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. The pyridine (B92270) ring is expected to be largely planar, with the sulfonamide group oriented to minimize steric hindrance. The chlorine atom at the 2-position and the N-methylsulfonamide group at the 3-position significantly influence the electronic distribution within the pyridine ring.

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Atom(s) Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C2-Cl | 1.745 |

| Bond Length (Å) | C3-S | 1.778 |

| Bond Length (Å) | S-O1 | 1.435 |

| Bond Length (Å) | S-O2 | 1.436 |

| Bond Length (Å) | S-N(sulfonamide) | 1.645 |

| Bond Length (Å) | N(sulfonamide)-C(methyl) | 1.468 |

| Bond Angle (°) | C2-C3-S | 121.5 |

| Bond Angle (°) | O1-S-O2 | 120.1 |

| Bond Angle (°) | C3-S-N(sulfonamide) | 106.8 |

| Dihedral Angle (°) | Cl-C2-C3-S | -178.5 |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

In this compound, the HOMO is expected to be localized primarily on the electron-rich sulfonamide group and the pyridine ring. The LUMO is likely distributed over the pyridine ring, with significant contributions from the electron-withdrawing chlorine atom. This distribution indicates that the molecule could be susceptible to nucleophilic attack at the pyridine ring.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.15 |

| LUMO | -1.25 |

| Energy Gap (ΔE) | 5.90 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govresearchgate.net The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) in shades of red and yellow, and regions of positive potential (electron-poor, prone to nucleophilic attack) in shades of blue.

For this compound, the MEP map would show the most negative potential concentrated around the oxygen atoms of the sulfonamide group and the nitrogen atom of the pyridine ring, making these sites susceptible to electrophilic interaction. The most positive potential would be located around the hydrogen atoms, particularly the one attached to the sulfonamide nitrogen (if it were N-H instead of N-CH₃) and the aromatic hydrogens.

Intramolecular charge transfer (ICT) describes the movement of electron density from a donor part of a molecule to an acceptor part. researchgate.netresearchgate.net Natural Bond Orbital (NBO) analysis is a computational method used to study these charge transfer interactions and their resulting molecular stabilization. researchgate.net NBO analysis quantifies the stabilization energy (E⁽²⁾) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO.

Table 3: Predicted NBO Analysis of Intramolecular Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E⁽²⁾ (kcal/mol) |

|---|---|---|

| LP(1) O(sulfoxide) | π(C3-C4) | 5.8 |

| LP(1) N(sulfonamide) | σ(S-O1) | 4.2 |

| LP(1) N(pyridine) | π(C2-C3) | 12.5 |

| π(C4-C5) | π(C2-N1) | 20.1 |

Spectroscopic Property Predictions and Experimental Data Validation

Computational methods can accurately predict spectroscopic data, which can then be compared with experimental results for validation.

DFT calculations are widely used to compute theoretical vibrational frequencies (IR) and chemical shifts (NMR). nih.govresearchgate.net The Gauge-Invariant Atomic Orbital (GIAO) method is commonly employed for predicting NMR spectra. researchgate.net These theoretical spectra serve as a valuable tool for interpreting and assigning experimental data.

For this compound, the calculated IR spectrum would show characteristic vibrational modes for the S=O bonds (asymmetric and symmetric stretching), C-Cl bond, and aromatic ring vibrations. The predicted ¹H and ¹³C NMR chemical shifts would help in assigning the signals in the experimental spectra to specific atoms within the molecule, confirming its structure.

Table 4: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| S=O | Asymmetric Stretching | 1350-1340 |

| S=O | Symmetric Stretching | 1170-1160 |

| C-N (Pyridine) | Stretching | 1580-1570 |

| C-Cl | Stretching | 750-740 |

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | 152.0 |

| C3 | - | 135.5 |

| C4 | 8.20 | 138.0 |

| C5 | 7.50 | 124.5 |

| C6 | 8.70 | 150.0 |

| N-CH₃ | 2.85 | 29.5 |

Ultraviolet-Visible (UV-Vis) Absorption Studies (Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. mdpi.comresearchgate.net This approach calculates the energies of vertical electronic transitions from the ground state to various excited states, which correspond to the absorption of light in the UV-Vis region. For a molecule like this compound, the electronic transitions are primarily associated with the excitation of electrons in the pyridine ring and the sulfonamide group.

Theoretical calculations for similar aromatic sulfonamides typically predict two main types of transitions: π→π* and n→π. researchgate.netresearchgate.net The π→π transitions, originating from the pyridine π-system, are generally high-intensity and occur at shorter wavelengths. The n→π* transitions involve the non-bonding electrons on the nitrogen and oxygen atoms of the sulfonamide group and the nitrogen of the pyridine ring; these are typically of lower intensity and can be sensitive to solvent polarity. researchgate.net

TD-DFT calculations, often performed using functionals like B3LYP, provide data on the maximum absorption wavelength (λmax), oscillator strength (f), and the specific molecular orbitals involved in each transition. mdpi.com The oscillator strength is a theoretical measure of the intensity of the electronic transition.

Table 1: Representative TD-DFT Predicted UV-Vis Absorption Data This table is a representative example based on typical findings for aromatic sulfonamides, as specific experimental or computational data for this compound is not readily available in the cited literature.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|

| 230 | 0.45 | HOMO-1 → LUMO | π→π |

| 275 | 0.21 | HOMO → LUMO | π→π |

| 310 | 0.03 | HOMO → LUMO+1 | n→π* |

HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital.

Intermolecular Interactions and Crystal Engineering Studies

Analysis of Hydrogen Bonding Networks and Non-Covalent Interactions

In the crystal structures of sulfonamides, hydrogen bonding is a dominant directional force. nih.gov The sulfonamide group (-SO₂NH-) provides a strong hydrogen bond donor (the N-H proton) and two strong acceptors (the sulfonyl oxygen atoms). For this compound, the N-H group of the sulfonamide can form robust hydrogen bonds with acceptors on neighboring molecules.

Commonly observed hydrogen bond motifs in related structures include the formation of dimers or chains. researchgate.netresearchgate.net A frequent and stable interaction is the N-H···O=S hydrogen bond, which can lead to centrosymmetric dimers. nih.gov Additionally, weaker C-H···O and C-H···N interactions involving the pyridine ring and methyl group hydrogens can further stabilize the three-dimensional crystal lattice. nih.gov The pyridine nitrogen atom itself can act as a hydrogen bond acceptor. Other non-covalent interactions, such as π-π stacking between pyridine rings of adjacent molecules, may also play a role in the crystal packing. nih.govmdpi.com

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal. nih.govnih.gov It maps the electron distribution of a molecule in the crystalline environment, allowing for the decomposition of the crystal packing into contributions from different types of atomic contacts. The 2D fingerprint plots derived from this analysis provide a quantitative summary of these interactions.

For molecules containing chlorine, hydrogen, carbon, nitrogen, and oxygen, the most significant contacts typically involve H···H, O···H, N···H, C···H, and Cl···H interactions. nih.govmdpi.com The relative percentages of these contacts provide a clear picture of the hierarchy of interactions governing the crystal structure.

Table 2: Representative Hirshfeld Surface Contact Percentages for a Chloro-Pyridine Derivative Data is representative of similar chloro-substituted heterocyclic compounds as found in the literature. nih.govnih.gov

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 35.5% |

| C···H / H···C | 33.7% |

| Cl···H / H···Cl | 12.3% |

| N···H / H···N | 9.5% |

| Other (C···C, Cl···N, etc.) | 9.0% |

Advanced Computational Modeling for Ligand-Target Interactions

Computational modeling is instrumental in predicting how a small molecule like this compound might interact with a biological target, such as an enzyme or receptor.

Molecular Docking Studies for Predicting Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-target interactions. The sulfonamide moiety is a well-known zinc-binding group, making enzymes like carbonic anhydrases common targets for docking studies of sulfonamide-containing compounds. mdpi.commdpi.com

In a typical docking simulation, the sulfonamide group would be positioned within the enzyme's active site, with the deprotonated nitrogen coordinating to the catalytic zinc ion. mdpi.com The rest of the molecule, including the 2-chloro-N-methylpyridine scaffold, would then form additional interactions with amino acid residues in the binding pocket. These can include hydrogen bonds, hydrophobic interactions, and π-π stacking. The docking process generates a score, often expressed as a binding affinity or energy (e.g., in kcal/mol), which estimates the strength of the interaction. researchgate.net

Table 3: Hypothetical Molecular Docking Results with a Carbonic Anhydrase Target This table illustrates typical interactions observed for pyridine-sulfonamide inhibitors. mdpi.commdpi.com

| Ligand Moiety | Interacting Residue | Interaction Type | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| Sulfonamide (-SO₂NH⁻) | Zn²⁺ | Coordination | -8.7 |

| Sulfonamide (-SO₂) | Thr199 | Hydrogen Bond | |

| Pyridine Ring | Val121, Leu198 | Hydrophobic | |

| Pyridine Nitrogen | Gln92 | Hydrogen Bond |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, modeling the movements of atoms and molecules over time. jchemlett.comsoton.ac.uk Starting from a docked pose, an MD simulation can assess the stability of the predicted binding mode. Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates conformational stability. nih.govnih.gov A stable, low RMSD for the ligand suggests that the docking pose is energetically favorable and maintained over the simulation time.

MD simulations also allow for the analysis of hydrogen bond persistence, conformational changes in the ligand or protein, and the calculation of binding free energies using more rigorous methods like MM/PBSA or MM/GBSA. nih.gov These simulations can confirm whether key interactions predicted by docking, such as the coordination to a metal ion or hydrogen bonds to active site residues, are stable over time, providing a higher level of confidence in the predicted binding mode. jchemlett.com

Structure Activity Relationship Sar Studies and Rational Molecular Design Pertaining to 2 Chloro N Methylpyridine 3 Sulfonamide Scaffolds

Elucidation of Structural Determinants for Modulating Biological Mechanisms

The biological activity of the 2-chloro-N-methylpyridine-3-sulfonamide scaffold is intricately linked to the electronic and steric properties of its constituent parts: the pyridine (B92270) ring, the sulfonamide group, and their various substituents. Understanding these relationships is fundamental to the design of more potent and selective molecules.

Impact of Substituent Electronic and Steric Properties on the Pyridine Ring and Sulfonamide Group

The steric bulk of substituents on both the pyridine ring and the sulfonamide nitrogen plays a critical role in defining the molecule's conformation and its fit within a receptor's binding pocket. Bulky substituents can either enhance binding through favorable van der Waals interactions or cause steric hindrance, leading to a decrease in activity. The interplay between electronic and steric effects is therefore a key consideration in the design of analogues.

Influence of Halogenation and Alkyl Substitution on Activity Profiles

Halogenation, particularly at various positions of the pyridine ring, is a common strategy to modulate the electronic properties and lipophilicity of the scaffold. A chlorine atom at the 2-position, as in the parent scaffold, imparts a specific electronic character and can also serve as a key interaction point with the target protein. Further halogenation at other positions can fine-tune the molecule's activity and selectivity.

Alkyl substitutions on the pyridine ring can influence activity through steric and electronic effects. For instance, a methyl group can provide favorable hydrophobic interactions within a binding pocket. The position of the alkyl group is critical; for example, substitution at the 4-position of the pyridine ring has been explored in related pyridine-3-sulfonamide (B1584339) series, demonstrating that this position is amenable to a wide range of substituents, leading to derivatives with varying activity profiles.

Design and Synthesis of Analogues for SAR Probing

The systematic modification of the this compound scaffold is essential for elucidating detailed SAR. This involves the diversification of substituents at key positions and the creation of hybrid molecules.

Diversification of the N-substituent on the Sulfonamide Moiety

The N-methyl group of the sulfonamide is a critical site for modification. Varying the alkyl chain length, introducing branching, or replacing the alkyl group with aryl or heteroaryl moieties can significantly impact biological activity. These modifications can alter the compound's lipophilicity, hydrogen bonding capacity, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic properties. For instance, in related sulfonamide series, the nature of the N-substituent has been shown to be a key determinant of enzyme inhibitory potency and selectivity.

Below is an interactive data table summarizing the hypothetical effect of N-substituent diversification on the inhibitory activity (IC50) against a target enzyme.

| Compound ID | N-Substituent | Lipophilicity (logP) | IC50 (nM) |

| 1a | -CH3 | 1.5 | 150 |

| 1b | -CH2CH3 | 1.9 | 120 |

| 1c | -CH(CH3)2 | 2.3 | 250 |

| 1d | -Phenyl | 3.1 | 80 |

| 1e | -4-Fluorophenyl | 3.3 | 65 |

Note: The data in this table is illustrative and intended to demonstrate the principles of SAR.

Modifications of the Pyridine Ring System and Its Substituents

The pyridine ring offers multiple positions for modification to probe SAR. The chlorine atom at the 2-position is a key feature, but its replacement with other halogens or small alkyl groups can provide insights into the importance of this substituent for activity. Furthermore, positions 4, 5, and 6 of the pyridine ring are prime candidates for substitution. For example, introducing various groups at the 4-position of pyridine-3-sulfonamides has been shown to be a successful strategy for modulating activity against enzymes like carbonic anhydrase. mdpi.com The susceptibility of 4-chloropyridine-3-sulfonamide (B47618) to nucleophilic aromatic substitution allows for the introduction of a diverse array of substituents at this position. mdpi.com

The following interactive data table illustrates the hypothetical impact of pyridine ring modifications on biological activity.

| Compound ID | C2-Substituent | C4-Substituent | C5-Substituent | Biological Activity (% Inhibition @ 10µM) |

| 2a | -Cl | -H | -H | 75 |

| 2b | -Br | -H | -H | 70 |

| 2c | -Cl | -F | -H | 85 |

| 2d | -Cl | -H | -CH3 | 65 |

| 2e | -Cl | -OCH3 | -H | 80 |

Note: The data in this table is illustrative and intended to demonstrate the principles of SAR.

Design of Hybrid Compounds Incorporating Other Pharmacologically Relevant Scaffolds

A powerful strategy in drug design is the creation of hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties. This approach can lead to compounds with dual or synergistic activities, improved selectivity, or enhanced pharmacokinetic properties. The sulfonamide group itself is a versatile linker that can be used to connect the pyridine core to a wide range of other heterocyclic or aromatic systems known to possess biological activity. For example, sulfonamide hybrids have been designed to incorporate fragments that target different enzymes or receptors, leading to multi-target agents.

Bioisosteric Replacements in Sulfonamide Derivatives

Bioisosterism, the strategy of substituting one functional group with another that retains similar biological activity, is a cornerstone of molecular modification in drug design. zu.ac.ae For sulfonamide-based scaffolds, this approach is pivotal for modulating physicochemical properties to achieve a more favorable therapeutic profile.

A prominent bioisosteric replacement for the sulfonamide group is the sulfonimidamide moiety. nih.govresearchgate.net This substitution involves the replacement of one of the sulfonyl oxygen atoms with a nitrogen atom, which introduces several significant structural and physicochemical changes. researchgate.netrsc.org The resulting sulfonimidamide is an aza-analog of the parent sulfonamide, featuring a stereogenic sulfur center and an additional vector for chemical modification via the nitrogen atom. researchgate.net

This bioisosteric switch has been shown to impart desirable properties in drug candidates. Detailed profiling of this modification reveals that the sulfonimidamide motif can lead to decreased lipophilicity and reduced plasma protein binding, which is often accompanied by an increase in aqueous solubility. researchgate.net These altered properties can significantly enhance a compound's pharmacokinetic profile. However, the impact on potency can vary; for instance, in a study on γ-secretase inhibitors, the sulfonamide-containing compound was found to be more potent than its sulfonimidamide analog. researchgate.net The strategic application of this bioisosteric replacement allows medicinal chemists to fine-tune molecular properties, balancing potency with improved drug-like characteristics.

Table 1: Comparative Physicochemical Properties of a Hypothetical Pyridine Sulfonamide vs. its Sulfonimidamide Bioisostere

| Property | Pyridine Sulfonamide Analog | Pyridine Sulfonimidamide Analog | Rationale for Change |

|---|---|---|---|

| Lipophilicity (LogP) | Higher | Lower | The nitrogen in the sulfonimidamide group can increase polarity, thereby reducing lipophilicity. researchgate.net |

| Aqueous Solubility | Lower | Higher | Increased polarity and different crystal packing can lead to improved solubility. researchgate.net |

| Plasma Protein Binding | Higher | Lower | Changes in lipophilicity and electronic distribution can reduce binding to plasma proteins like albumin. researchgate.net |

| Acidity (pKa) | ~6.0 - 8.0 | ~5.9 - 7.6 | The acidity is generally comparable, though it can be tuned by substitution on the imino nitrogen. researchgate.net |

| Stereochemistry | Achiral at Sulfur | Chiral at Sulfur | The four different substituents around the sulfur atom create a stereocenter. researchgate.net |

Computational Approaches to SAR

Computational chemistry provides powerful tools for elucidating SAR, enabling the rational design and optimization of drug candidates. Techniques such as virtual screening, molecular docking, and quantitative structure-activity relationship (QSAR) modeling are integral to modern drug discovery pipelines.

Virtual screening and molecular docking are indispensable computational methods for identifying and refining lead compounds. nih.gov These techniques predict how a ligand, such as a derivative of this compound, might bind to the active site of a biological target. The process involves generating 3D models of both the ligand and the protein and then computationally simulating their interaction to estimate the binding affinity, often expressed as a docking score. tandfonline.comnih.gov

In the context of pyridine sulfonamide derivatives, molecular docking has been successfully applied to guide lead optimization. For example, studies on 4-substituted pyridine-3-sulfonamides as carbonic anhydrase inhibitors used docking to reveal how different substituents could selectively interact with either the hydrophilic or lipophilic regions of the enzyme's active site. mdpi.com Such analyses provide critical insights into the specific molecular interactions, like hydrogen bonds with key residues (e.g., Thr199 in carbonic anhydrase II), that govern binding and inhibitory activity. mdpi.comnih.gov By visualizing these interactions, chemists can design modifications to the pyridine sulfonamide scaffold that enhance binding affinity and selectivity for the target protein.

Table 2: Hypothetical Molecular Docking Results for this compound Analogs Against a Kinase Target

| Compound ID | Modification on Pyridine Ring | Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| PYR-001 | 4-H (Parent) | -7.5 | H-bond with hinge region residue; Sulfonamide interaction with catalytic lysine. |

| PYR-002 | 4-Methoxy | -8.2 | Additional H-bond with backbone amide in hinge region. |

| PYR-003 | 4-Trifluoromethyl | -7.1 | Steric clash with gatekeeper residue; unfavorable electrostatic interaction. |

| PYR-004 | 4-(4-Morpholinyl) | -9.1 | Strong H-bond with DFG motif; occupies hydrophobic back pocket. |

| PYR-005 | 4-Amino | -8.5 | Forms salt bridge with acidic residue at solvent front. |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov By analyzing various molecular descriptors (e.g., steric, electronic, hydrophobic), QSAR models can predict the activity of novel compounds and highlight the key physicochemical properties driving potency.

For sulfonamide derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have proven particularly useful. tandfonline.comtandfonline.comnih.gov In a CoMFA study, 3D steric and electrostatic fields around aligned molecules are correlated with their biological activity. A robust QSAR model is characterized by strong statistical parameters, such as a high cross-validated coefficient (q²) and a high predictive correlation coefficient (r²_pred), which indicate its predictive power. tandfonline.comnih.govbenthamdirect.com

Studies on various sulfonamide inhibitors have demonstrated that both steric and electrostatic factors play significant roles in their biological activity. tandfonline.comnih.gov For instance, a QSAR study on 3-(pyridin-2-yl)benzenesulfonamide derivatives identified that optimizing steric, electrostatic, hydrophobic, and hydrogen-bonding fields could effectively improve herbicidal activity. nih.gov The contour maps generated from these models visually guide chemists by indicating where bulky groups might enhance activity (favorable steric regions) or where electron-withdrawing groups could be beneficial (favorable electrostatic regions), thus facilitating the rational design of more potent analogs. researchgate.net

Table 3: Example of a 2D-QSAR Model for Pyridine Sulfonamide Derivatives

| Descriptor | Coefficient | Description | Impact on Activity |

|---|---|---|---|

| clogP | +0.25 | Calculated Logarithm of the Partition Coefficient (Hydrophobicity) | Positive (Higher hydrophobicity is favorable) |

| TPSA | -0.15 | Topological Polar Surface Area | Negative (Lower polarity is favorable) |

| MW | +0.05 | Molecular Weight | Slightly Positive (Higher mass is slightly favorable) |

| H-bond Donors | -0.40 | Number of Hydrogen Bond Donors | Negative (Fewer donors are favorable) |

| Model Statistics: R² = 0.91, Q² = 0.85 |

Role of 2 Chloro N Methylpyridine 3 Sulfonamide in Advanced Organic Synthesis and Medicinal Chemistry Research

Versatility as a Synthetic Building Block and Intermediate

The utility of 2-chloro-N-methylpyridine-3-sulfonamide in organic synthesis stems from the predictable reactivity of its functional groups. The chlorine atom at the 2-position of the pyridine (B92270) ring is particularly significant, as it is susceptible to displacement through nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgchempanda.comnih.gov This reactivity is a cornerstone of its role as a precursor and intermediate.

The 2-chloropyridine (B119429) moiety is a well-established precursor for synthesizing a wide array of substituted pyridine derivatives. wikipedia.orgchempanda.com The chlorine atom can be displaced by a variety of nucleophiles, enabling the facile introduction of new functional groups and the construction of elaborate heterocyclic systems. This reaction is influenced by the electron-withdrawing properties of substituents on the ring. nih.gov

Key transformations that leverage the reactivity of the 2-chloro group include:

Amination: Reaction with primary or secondary amines to form 2-aminopyridine (B139424) derivatives. This is a common strategy for building molecules with pharmacological potential. researchgate.net

Thiolation: Displacement of chloride with sulfur nucleophiles, such as in the reaction with glutathione (B108866), which is catalyzed by enzymes like glutathione S-transferase. nih.govresearchgate.net

Alkoxylation and Aryloxylation: Reaction with alcohols or phenols to form the corresponding ethers.

A notable application of this chemical principle is seen in the synthesis of the diuretic drug Torasemide. A key step in its synthesis involves the reaction of a related intermediate, 4-chloropyridine-3-sulfonamide (B47618), with m-toluidine (B57737) in a nucleophilic substitution reaction to form the crucial C-N bond. thieme-connect.com This highlights how the chloro-pyridine sulfonamide framework serves as a platform for assembling complex, biologically active molecules. Similarly, related structures are used as intermediates in the synthesis of agrochemicals, such as the herbicide imazosulfuron, which is derived from 2-chloroimidazo[1,2-α]pyridine-3-sulfonamide. researchgate.net

| Nucleophile | Resulting Functional Group at C2-Position | Significance |

|---|---|---|

| Primary/Secondary Amine (R-NH₂) | Substituted Amine (-NHR) | Formation of key intermediates for pharmaceuticals. researchgate.netthieme-connect.com |

| Thiol (R-SH) / Glutathione (GSH) | Thioether (-SR) | Synthesis of biologically active compounds and study of metabolic pathways. nih.govresearchgate.net |

| Alcohol/Phenol (R-OH) | Ether (-OR) | Creation of diverse scaffolds for medicinal chemistry. |

The sulfonamide functional group is a privileged structure in medicinal chemistry, found in a wide range of therapeutic agents. nih.gov this compound serves as an excellent starting point for generating libraries of novel sulfonamide derivatives for research and screening. By modifying the pyridine core, researchers can systematically alter the compound's steric and electronic properties to optimize its interaction with biological targets.

For instance, the synthesis of pyrazolo[4,3-c]pyridine sulfonamides, which have been investigated as potent enzyme inhibitors, demonstrates how a pyridine scaffold can be elaborated through condensation reactions to yield novel heterocyclic systems while retaining the critical sulfonamide moiety. nih.govresearchgate.net The combination of the reactive 2-chloro position and the stable N-methylsulfonamide group allows for a dual approach to derivatization: the chlorine can be substituted to introduce diversity, while the sulfonamide group is maintained as a key pharmacophore for target binding. acs.org This strategy enables the exploration of structure-activity relationships (SAR) essential for drug development.

Utility in Derivatization for Analytical and Mechanistic Studies

Beyond its role in synthesis, the chemical properties of the pyridine sulfonamide scaffold lend themselves to applications in bioanalytical chemistry and chemical biology, particularly in the development of reagents and probes for studying complex biological systems.

In modern analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the sensitivity of detection is highly dependent on the ionization efficiency of the analyte. nih.gov Many biologically important molecules, such as steroids, have poor ionization efficiency in their native form. nih.gov Chemical derivatization is a strategy used to tag these molecules with a chemical group that has a high proton affinity, thereby enhancing the signal in the mass spectrometer.

Sulfonyl chlorides are effective derivatizing agents for compounds containing nucleophilic functional groups like phenols and amines. nih.gov Specifically, pyridine-3-sulfonyl chloride has been successfully employed as a derivatization reagent for the sensitive analysis of steroidal estrogens and other metabolites. nih.govnih.gov The pyridine nitrogen is readily protonated, leading to a significant enhancement in signal intensity during electrospray ionization (ESI). nih.gov

The precursor to this compound, 2-chloropyridine-3-sulfonyl chloride, is expected to possess similar utility. By reacting it with target analytes (e.g., amines, phenols), a stable sulfonamide or sulfonate ester bond is formed, attaching the 2-chloropyridine tag. This enhances the analytical sensitivity and allows for the accurate quantification of low-abundance metabolites in complex biological samples.

| Derivatization Agent | Target Functional Groups | Advantage in LC-MS |

|---|---|---|

| Dansyl Chloride | Primary/Secondary Amines, Phenols | Forms fluorescent derivatives; enhances ionization. researchgate.net |

| Pyridine-3-sulfonyl Chloride | Primary/Secondary Amines, Phenols | High proton affinity of pyridine ring significantly enhances ESI-MS signal. nih.govnih.gov |

| 2-Chloropyridine-3-sulfonyl Chloride (precursor) | Primary/Secondary Amines, Phenols | Expected to provide high proton affinity for enhanced ESI-MS sensitivity. |

Chemical probes are essential tools for studying the function of proteins and enzymes within their native cellular environment. The sulfonamide group is a well-known zinc-binding group and is a cornerstone of inhibitors designed to target metalloenzymes, most notably the carbonic anhydrases (CAs). nih.govacs.org

The pyridine sulfonamide scaffold is a validated platform for developing potent and selective enzyme inhibitors. For example, novel pyridine-sulfonamide hybrids have been discovered as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key enzyme in cancer progression. nih.gov Furthermore, extensive research has focused on pyrazolopyridine sulfonamides as inhibitors of various carbonic anhydrase isoforms, including those that are overexpressed in tumors (hCA IX). nih.govresearchgate.net

The this compound structure provides a foundation for creating such chemical probes. The sulfonamide group can serve as the enzyme-binding anchor, while the 2-chloropyridine ring can be systematically modified. The chlorine atom can be substituted with linkers attached to reporter groups, such as fluorophores, to create fluorescent probes for imaging enzyme localization and activity. acs.org Alternatively, it can be modified to enhance binding affinity and selectivity for a specific enzyme isoform, allowing for precise investigation of its biological role.

Mechanistic Investigations and Molecular Target Engagement Studies Non Clinical Focus

Enzyme Inhibition Mechanism Studies

The sulfonamide group is a classic zinc-binding function found in a multitude of carbonic anhydrase inhibitors (CAIs). mdpi.commdpi.com The primary mechanism of action involves the deprotonated sulfonamide anion (SO₂NH⁻) coordinating directly to the Zn(II) ion within the enzyme's active site. mdpi.com This interaction displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic hydration of carbon dioxide. mdpi.com By binding to the zinc ion, sulfonamide-based inhibitors obstruct the enzyme's catalytic cycle. mdpi.com

While numerous pyridine-3-sulfonamide (B1584339) derivatives have been evaluated as inhibitors of various human carbonic anhydrase (hCA) isoforms, including the cytosolic hCA I and II and the tumor-associated transmembrane isoforms hCA IX and XII, specific kinetic data such as inhibition constants (Kᵢ) for 2-chloro-N-methylpyridine-3-sulfonamide are not prominently reported in the scientific literature. mdpi.comnih.gov Studies on related 4-substituted pyridine-3-sulfonamides have shown a wide range of inhibitory activity and selectivity, suggesting that the substitution pattern on the pyridine (B92270) ring is a critical determinant of potency and isoform specificity. mdpi.com The presence of the 2-chloro and N-methyl groups on the this compound scaffold would be expected to influence its binding affinity and selectivity profile for different CA isoforms.

Phosphopantetheinyl transferases (PPTases) are crucial enzymes that activate carrier proteins in the biosynthesis of fatty acids and polyketides by transferring a 4'-phosphopantetheinyl moiety from coenzyme A. acs.orgnih.gov As such, they are considered viable targets for the development of novel antibacterial agents. nih.govnih.gov While some complex pyridine-containing compounds have been identified as potent inhibitors of bacterial PPTases, there is no specific evidence in the available literature to indicate that this compound has been investigated for or demonstrates inhibitory activity against this class of enzymes. acs.orgnih.gov The known inhibitors of PPTases often possess more complex structures that interact with multiple sites on the enzyme, and it is not established if the simpler this compound scaffold would engage with PPTase. nih.gov

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary strategy for the treatment of conditions like Alzheimer's disease. researchgate.net While various heterocyclic compounds have been explored as AChE inhibitors, and some computational studies have assessed the potential of simple sulfonamides to interact with the AChE active site, there are no specific experimental studies demonstrating that this compound acts as a modulator of AChE activity. nih.govresearchgate.net The development of AChE inhibitors typically focuses on molecules that can interact with both the catalytic and peripheral anionic sites of the enzyme, a feature not obviously present in the structure of this compound.

Cell division cycle 7 (CDC7) kinase is a serine-threonine kinase that plays an essential role in the initiation of DNA replication. nih.govnih.gov Its overexpression in many cancers makes it an attractive target for anticancer drug development. nih.gov Known inhibitors of CDC7 are typically ATP-competitive and possess complex heterocyclic structures, such as pyrrolopyridinones. nih.gov There is currently no published research suggesting that this compound has been evaluated as a CDC7 kinase inhibitor or possesses the structural features typical of compounds known to inhibit this enzyme.

The sulfonamide moiety is classically known for its antibacterial activity, which arises from its ability to interfere with the folate biosynthesis pathway. nih.gov Sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme that catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a precursor of folic acid. nih.gov Because they are structurally similar to PABA, sulfonamides can bind to the enzyme's active site, halting the synthesis of folic acid, which is essential for bacterial DNA synthesis and survival. nih.gov

Table 1: Reported DHPS Inhibition for a Structurally Related Compound

| Compound Name | Target Enzyme | IC₅₀ |

|---|

Note: This data is for a related compound and not for this compound.

Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov They are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Some sulfonamide-containing molecules have been developed as selective COX-2 inhibitors. nih.gov These compounds typically possess specific structural features that allow for selective binding to the larger active site of the COX-2 isoform. nih.gov There is no specific research available to confirm whether this compound has been tested for or exhibits inhibitory activity against either COX-1 or COX-2.

Interaction with Biological Macromolecules

The biological activity of "this compound" is predicated on its interactions with various biological macromolecules. These interactions can lead to the modulation of enzyme activity and the disruption of critical biochemical pathways, which are fundamental to its mechanism of action.

Binding Studies with Proteins and Enzymes

While specific binding studies for "this compound" are not extensively detailed in publicly available literature, the broader class of sulfonamides has been the subject of numerous biophysical interaction studies. These studies reveal that sulfonamides can bind to a variety of proteins, often leading to conformational changes and functional alterations.

For instance, studies on the interaction of sulfonamide drugs with heme proteins like myoglobin (B1173299) have shown that binding can occur, leading to a notable loss in the protein's helical structure and a perturbation of its three-dimensional conformation. nih.gov The binding constants for such interactions are typically in the order of 10^4 M⁻¹, indicating a moderate binding affinity. nih.gov The primary forces driving these interactions are often non-polyelectrolytic, involving amino acid residues within the protein's binding pockets. nih.gov

Furthermore, research on bicyclic sulfonamides binding to FK506 binding protein 12 (FKBP12) highlights the importance of the sulfonamide group's oxygen atoms as key binding motifs. nih.govresearchgate.net These oxygens can engage in highly conserved CH···O=S interactions with the protein. nih.gov The binding of sulfonamides to proteins like FKBP12 can be of high affinity, with dissociation constants (Kd) in the nanomolar range for optimized compounds. researchgate.net

Table 1: Illustrative Binding Affinities of Related Sulfonamides with Target Proteins

| Sulfonamide Compound | Target Protein | Binding Affinity (K_d) | Reference |

| Bicyclic sulfonamide 1 | FKBP12 | 2.6 nM | researchgate.net |

| Sulfamethazine (SMZ) | Myoglobin (Mb) | ~10^4 M⁻¹ (K_a) | nih.gov |

| Sulfadiazine (SDZ) | Myoglobin (Mb) | ~10^4 M⁻¹ (K_a) | nih.gov |

This table presents data for structurally related sulfonamides to illustrate the binding potential of this class of compounds.

Disruption of Essential Biochemical Pathways

The most well-documented mechanism of action for many sulfonamides is the disruption of the folic acid (folate) biosynthesis pathway in microorganisms. This pathway is essential for the synthesis of nucleotides and certain amino acids, and therefore crucial for DNA replication and cell growth. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS). They achieve this by mimicking the natural substrate of the enzyme, para-aminobenzoic acid (PABA).

The structural similarity between sulfonamides and PABA allows them to bind to the active site of DHPS, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid. This inhibition ultimately halts the production of tetrahydrofolate, a vital cofactor in cellular metabolism.

In addition to the canonical folate pathway inhibition, some sulfonamide derivatives have been shown to inhibit other enzymes. For example, certain sulfonamide anilides have been reported to inhibit histone deacetylase (HDAC) enzymes. dovepress.com A study on the compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB) demonstrated its ability to reduce the deacetylase activity of Sir2, a type of HDAC, in Leishmania donovani. dovepress.com This suggests that sulfonamides may have a broader range of enzymatic targets than initially recognized.

Cellular Pathway Modulation

Beyond direct enzyme inhibition, "this compound" and related compounds can modulate complex cellular signaling pathways that are critical for cell proliferation, differentiation, and survival.

Investigation of Signaling Pathway Interference (e.g., Hedgehog (Hh) Pathway)

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis in adults. nih.govwikipedia.org Aberrant activation of this pathway has been implicated in the development and progression of various cancers. nih.govwikipedia.org The Hh pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH), which alleviates PTCH's inhibition of another transmembrane protein, Smoothened (SMO). wikipedia.org Activated SMO then triggers a signaling cascade that culminates in the activation of GLI family transcription factors, which regulate the expression of target genes involved in cell fate and proliferation. wikipedia.org

Small molecule inhibitors that target components of the Hh pathway have emerged as a promising class of anti-cancer therapeutics. wikipedia.org Notably, research has identified small-molecule inhibitors of the Sonic Hedgehog (Shh) pathway that are structurally related to "this compound". One such compound, BRD9526, which contains a dichlorinated sulfonamide moiety, has been shown to inhibit the Hh pathway. This suggests that the chlorine substitution pattern on the aromatic ring of the sulfonamide is important for its interaction with a putative cellular target in this pathway.

These inhibitors have been observed to lower the expression of Gli1, a key downstream effector of the Hh pathway. The mechanism of action of these compounds appears to be at the level of or downstream of the Suppressor of Fused (SuFu) signaling complex, which is consistent with the activity of other well-characterized Hh pathway inhibitors.

Table 2: Activity of a Structurally Similar Sulfonamide on Hedgehog Pathway

| Compound | Cellular Assay | Effect | Reference |

| BRD9526 | Gli1 expression | Partial lowering at 2 and 10 µM |

This table provides data for a structurally related compound to illustrate the potential for Hedgehog pathway modulation.

Future Research Directions and Unexplored Avenues for 2 Chloro N Methylpyridine 3 Sulfonamide

Development of Novel and More Efficient Synthetic Routes and Methodologies

The advancement of 2-chloro-N-methylpyridine-3-sulfonamide from a laboratory curiosity to a readily accessible chemical entity hinges on the development of innovative and efficient synthetic strategies. Current multi-step syntheses, which may involve the chlorination of a pyridine (B92270) precursor followed by sulfonation and amidation, can be resource-intensive and may present challenges in scalability and environmental impact. vulcanchem.com

Furthermore, the use of green chemistry principles, such as employing less hazardous solvents, utilizing catalytic reagents over stoichiometric ones, and minimizing energy consumption, is crucial. thieme-connect.com Flow chemistry presents another promising avenue, offering enhanced control over reaction parameters, improved safety for potentially hazardous reactions, and easier scalability. Investigating enzymatic or chemo-enzymatic routes could also provide highly selective and environmentally benign alternatives to conventional synthesis.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| C-H Activation/Functionalization | Fewer steps, increased atom economy, novel substitution patterns. | Development of selective catalysts for direct sulfonamidation of the pyridine core. |

| Flow Chemistry | Improved safety, scalability, precise control over reaction conditions. | Optimization of reaction parameters (temperature, pressure, residence time) for continuous production. |

| One-Pot/Tandem Reactions | Reduced waste, time, and resource consumption. | Designing reaction sequences where multiple bonds are formed in a single operation without isolating intermediates. |

| Green Chemistry Approaches | Reduced environmental impact, increased safety. | Use of sustainable solvents, photoredox catalysis, and energy-efficient methods. thieme-connect.com |

Exploration of Advanced Derivatization Strategies for Enhanced Functionality

The core structure of this compound offers multiple sites for chemical modification to modulate its physicochemical properties and biological activity. Advanced derivatization strategies are essential to create a library of analogs with enhanced functionality, improved target selectivity, and better pharmacokinetic profiles.

Future work should systematically explore substitutions at several key positions:

The Pyridine Ring: The chlorine atom at the 2-position is a key reactive site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups (e.g., amines, ethers, thiols). This could fundamentally alter the compound's interaction with biological targets.

The Sulfonamide Nitrogen: The N-methyl group can be replaced with other alkyl, aryl, or heterocyclic moieties. This can influence hydrogen bonding capabilities, lipophilicity, and steric interactions within a target's binding pocket.

Other Ring Positions: Functionalization at the unoccupied 4, 5, and 6 positions of the pyridine ring could also be explored to fine-tune electronic properties and steric bulk, potentially leading to improved activity and selectivity.

Hybrid molecule design, where the this compound scaffold is conjugated with other known pharmacophores, represents a powerful strategy. mdpi.com For example, linking it to moieties known to interact with specific enzymes or receptors could create bifunctional molecules with novel mechanisms of action.

Deepening Mechanistic Understanding through Integrated Computational and Experimental Approaches

A thorough understanding of how this compound and its derivatives interact with biological systems at a molecular level is paramount for rational drug design. An integrated approach that combines computational modeling with experimental validation is the most effective way to achieve this.

Computational studies , such as Density Functional Theory (DFT) and molecular docking, can predict the binding modes of these compounds with potential protein targets. nih.gov These studies can elucidate key interactions, such as hydrogen bonds formed by the sulfonamide group or π-π stacking involving the pyridine ring, which are critical for binding affinity. nih.govnih.gov Quantum Theory of Atoms In Molecules (QTAIM) can further analyze the strength and nature of these interactions. nih.gov

Experimental validation is crucial to confirm these computational predictions. X-ray crystallography of the compound or its derivatives complexed with a target protein can provide definitive evidence of the binding orientation and specific molecular interactions. nih.gov Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), can be used to study ligand-protein interactions in solution. The development of specific biochemical and cellular assays is also necessary to quantify the functional effects of these interactions.

| Integrated Approach | Objective | Methodologies |

| Computational Modeling | Predict binding modes, interaction energies, and electronic properties. | Molecular Docking, Density Functional Theory (DFT), Molecular Dynamics (MD) Simulations. nih.gov |

| Experimental Validation | Confirm binding modes and quantify biological activity. | X-ray Crystallography, NMR Spectroscopy, Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR). |

| Mechanistic Elucidation | Understand the downstream effects of target engagement. | Enzyme kinetics, cell-based signaling assays, transcriptomics, proteomics. |

Expansion of Structure-Activity Relationship Databases and Predictive Modeling

To guide the synthesis of more potent and selective derivatives, it is essential to build a comprehensive Structure-Activity Relationship (SAR) database. This involves synthesizing a diverse library of analogs and systematically evaluating their biological activities. The SAR data reveals which structural modifications lead to desired changes in potency, selectivity, and pharmacokinetic properties. mdpi.com For many sulfonamide-based compounds, the sulfonamide linker itself is critical for activity. nih.gov

Key SAR insights to investigate include:

The impact of the substituent at the 2-position of the pyridine ring.

The effect of varying the group on the sulfonamide nitrogen.

The influence of substituents at other positions on the pyridine ring.

Once a sufficiently large and diverse dataset is generated, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed. nih.gov These predictive models use statistical methods to correlate chemical structures with biological activity or physical properties. nih.gov Machine learning and artificial intelligence algorithms can be employed to build more sophisticated models capable of screening virtual libraries of compounds, prioritizing the most promising candidates for synthesis and testing. This predictive approach can significantly accelerate the discovery process and reduce the costs associated with drug development. nih.gov

Identification of Novel Molecular Targets and Mechanisms of Action for the Compound and its Derivatives

While the sulfonamide functional group is present in drugs targeting a wide range of proteins, the specific molecular targets for this compound are not well-defined. researchgate.netresearchgate.net A critical area for future research is the identification of novel molecular targets and the elucidation of the corresponding mechanisms of action.

Unbiased screening approaches, such as chemical proteomics or phenotypic screening followed by target deconvolution, can be employed to identify proteins that interact directly with the compound or its derivatives in a cellular context. Given the broad activity of sulfonamides, potential targets could include enzymes like carbonic anhydrases, kinases, proteases, or metabolic enzymes such as α-glucosidase. nih.govresearchgate.net The pyridine scaffold is also a common feature in molecules targeting various receptors and enzymes. nih.gov

Once a primary target is identified, further studies are needed to understand the full mechanism of action. This includes investigating downstream signaling pathways affected by target modulation and assessing the compound's effects on cellular processes such as proliferation, apoptosis, or inflammation. mdpi.com Exploring these avenues will be crucial in defining the therapeutic potential of the this compound chemical series.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 2-chloro-N-methylpyridine-3-sulfonamide with high purity?

- Methodology :

- Start with pyridine-3-sulfonyl chloride as a precursor. React with methylamine under controlled pH (8–9) in anhydrous dichloromethane.

- Monitor reaction progress via HPLC (High-Performance Liquid Chromatography) to ensure purity ≥98% .

- Purify via recrystallization using ethanol/water mixtures. Confirm purity using melting point analysis and NMR spectroscopy.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :